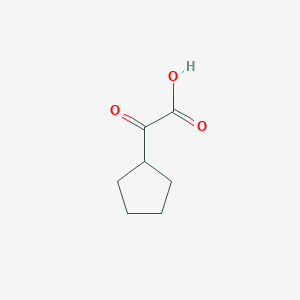

2-Cyclopentyl-2-oxoacetic acid

Description

Context and Significance within Contemporary Organic Chemistry

In the landscape of modern organic chemistry, 2-Cyclopentyl-2-oxoacetic acid is primarily recognized for its utility as a versatile building block. Its bifunctional nature, possessing both a ketone and a carboxylic acid group, allows it to participate in a wide array of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, including those with potential biological activity. smolecule.com

The cyclopentyl motif is a common feature in many biologically active compounds and natural products. The incorporation of this ring can influence a molecule's lipophilicity, conformational rigidity, and metabolic stability, all of which are critical parameters in drug design. Therefore, this compound serves as a key starting material for the introduction of this important cyclic system into new molecular frameworks.

Historical Evolution of Research on α-Ketoacids and Cyclopentyl Derivatives

The study of α-ketoacids has a rich history, with these compounds being recognized as important intermediates in both biochemical pathways and organic synthesis for over a century. Their reactivity has been extensively explored, leading to the development of numerous synthetic methodologies.

The specific synthesis of this compound has been documented through various methods, including a multi-step chemical synthesis involving the reaction of acetic acid anhydride (B1165640) and sodium acetate, followed by treatment with aqueous sodium hydroxide (B78521) and subsequent acidification with hydrochloric acid. smolecule.comchemicalbook.com More recently, enzymatic and biocatalytic approaches for the synthesis of α-ketoacids, including those with bulky substituents like the cyclopentyl group, are being investigated as more sustainable and efficient alternatives. nih.gov Research into the stereoselective synthesis of such compounds is also an active area, aiming to produce specific enantiomers for applications in asymmetric synthesis and pharmacology. nih.gov

Current Research Imperatives and Future Directions for this compound

Current research on this compound is largely driven by its potential applications in medicinal chemistry and materials science. Preliminary studies have suggested that this compound may possess anticonvulsant and anticancer properties, although these findings are still in the early stages and require further investigation. smolecule.com

The compound and its derivatives, such as ethyl 2-cyclopentyl-2-oxoacetate, are utilized as reagents in organic synthesis. biosynth.com For instance, the ethyl ester has been used in reactions involving stannic chloride to form phosphonium (B103445) salts, which are intermediates in the synthesis of other organic compounds. biosynth.com

Future research is expected to focus on several key areas:

Exploration of Biological Activity: A more thorough investigation into the potential pharmacological effects of this compound and its derivatives is warranted. This includes detailed studies to understand its mechanism of action and to identify potential molecular targets. smolecule.com

Development of Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly methods for the synthesis of this compound and its analogues remains a significant goal. This includes the use of biocatalysis and other green chemistry approaches. nih.gov

Application as a Synthetic Building Block: Researchers will likely continue to exploit the unique reactivity of this compound to construct novel and complex molecular architectures with diverse applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5763-56-4 | nih.govchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₀O₃ | nih.govchemscene.com |

| Molecular Weight | 142.15 g/mol | nih.govchemscene.com |

| Appearance | White crystalline solid | smolecule.com |

| Melting Point | 25-30 °C | smolecule.com |

| Boiling Point | 123-126 °C at 25 mmHg | smolecule.com |

| IUPAC Name | This compound | nih.gov |

Table 2: Key Research Findings and Applications

| Research Area | Finding/Application | Reference |

| Organic Synthesis | Versatile building block and precursor for complex molecules. | smolecule.com |

| Ethyl ester used as a reagent in various synthetic transformations. | biosynth.com | |

| Medicinal Chemistry | Preliminary studies suggest potential anticonvulsant and anticancer activities. | smolecule.com |

| Biocatalysis | Tolerated as a nucleophile in aldolase-mediated reactions for stereoselective synthesis. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6(7(9)10)5-3-1-2-4-5/h5H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWQNZHDFGTRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5763-56-4 | |

| Record name | 2-cyclopentyl-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2 Cyclopentyl 2 Oxoacetic Acid

Conventional Synthetic Routes to 2-Cyclopentyl-2-oxoacetic Acid

Traditional organic synthesis provides several routes to this compound, often involving multi-step sequences that leverage well-established reaction mechanisms. These methods focus on the construction of the carbon skeleton and the introduction of the requisite functional groups.

Multi-Step Synthesis Protocols and Yield Optimization

A common approach to the synthesis of this compound involves a multi-step protocol starting from readily available cyclopentanone. One documented three-step synthesis begins with the treatment of cyclopentanone with acetic acid anhydride (B1165640) and sodium acetate. This is followed by hydrolysis with aqueous sodium hydroxide (B78521) and subsequent acidification with aqueous hydrochloric acid.

Table 1: Exemplary Multi-Step Synthesis of this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Cyclopentanone | Acetic acid anhydride, Sodium acetate | Intermediate 1 |

| 2 | Intermediate 1 | Aqueous NaOH | Intermediate 2 (salt) |

| 3 | Intermediate 2 (salt) | Aqueous HCl | This compound |

Condensation Reactions in this compound Formation

Condensation reactions, particularly the Claisen condensation, offer a powerful tool for the formation of β-keto esters, which are direct precursors to 2-oxoacids. A mixed Claisen condensation can be envisioned for the synthesis of the ethyl ester of this compound. This would involve the reaction of a cyclopentyl-containing ester, such as ethyl cyclopentanecarboxylate, with diethyl oxalate in the presence of a strong base like sodium ethoxide. In this reaction, the ethyl cyclopentanecarboxylate would act as the nucleophilic donor after deprotonation at the α-carbon, while diethyl oxalate serves as the electrophilic acceptor.

The success of a mixed Claisen condensation relies on the selective reaction between the two different ester partners. This is often achievable when one of the esters, in this case diethyl oxalate, lacks α-hydrogens and therefore cannot undergo self-condensation. The resulting β-keto ester can then be hydrolyzed to afford the target this compound.

Cyclization Approaches for Analogous Systems

Intramolecular cyclization reactions are fundamental in the synthesis of cyclic molecules, including precursors to this compound. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a particularly relevant approach for the formation of five-membered rings. researchgate.netabap.co.in For instance, the cyclization of a 1,6-diester, such as diethyl adipate, yields a five-membered cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate. fiveable.meopenstax.org

This cyclic β-keto ester can then be further functionalized. For example, alkylation at the α-position followed by hydrolysis and decarboxylation can lead to 2-substituted cyclopentanones. researchgate.netabap.co.in While not a direct synthesis of this compound, this methodology highlights a robust strategy for constructing the cyclopentanone core, which could then be elaborated to the desired product through subsequent oxidation or other functional group manipulations. The Dieckmann cyclization is favored for the formation of five- and six-membered rings due to their inherent thermodynamic stability. fiveable.melibretexts.org

Biocatalytic and Enzymatic Synthetic Pathways

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity and operate under mild reaction conditions, making them attractive for the synthesis of complex molecules like this compound.

Enzyme-Catalyzed Synthesis of this compound

The direct synthesis of 2-oxoacids can be achieved using various enzyme classes. For instance, 2-oxoacid aldolases can catalyze the formation of carbon-carbon bonds to construct the backbone of these molecules. fiveable.me Furthermore, the engineering of existing enzymes can expand their substrate scope to accept non-natural substrates. For example, the 2-oxoglutarate dehydrogenase complex has been engineered to accept aliphatic 2-oxo acids by modifying its E1o and E2o components. nih.govresearchgate.net This demonstrates the potential for creating bespoke biocatalysts for the synthesis of specific target molecules like this compound.

The biosynthesis of 2-ketoisovalerate from pyruvate involves a three-enzyme pathway consisting of acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, and dihydroxyacid dehydratase. nih.gov Understanding and harnessing such natural pathways, potentially through the engineering of the involved enzymes, could provide a route for the biocatalytic production of various 2-oxoacids.

Table 2: Key Enzyme Classes in 2-Oxo Acid Synthesis

| Enzyme Class | Reaction Type | Relevance to 2-Oxo Acid Synthesis |

|---|---|---|

| 2-Oxoacid Aldolases | Carbon-Carbon Bond Formation | Direct construction of 2-oxoacid frameworks. fiveable.me |

| Dehydrogenases | Oxidation/Reduction | Can be engineered to accept and produce various 2-oxoacids. nih.govresearchgate.net |

| Synthases/Dehydratases | Multi-step Biosynthesis | Involved in natural pathways for 2-oxoacid production. nih.gov |

Stereoselective Biocatalysis in the Production of Related 2-Oxo Acids

A significant advantage of biocatalysis is the ability to achieve high stereoselectivity, which is often challenging with conventional chemical methods. The production of chiral 2-oxo acids is of great interest in the pharmaceutical and fine chemical industries. Enzymes, due to their inherently chiral active sites, can catalyze reactions with high enantioselectivity.

For example, the asymmetric alkylation of α-keto acids has been achieved using engineered methyltransferases, providing access to enantioenriched products. Furthermore, the stereoselective reduction of α-keto esters to the corresponding α-hydroxy esters has been demonstrated using whole-cell biocatalysts, such as Candida parapsilosis. Biocatalytic reductive amination of α-hydroxy ketones using engineered amine dehydrogenases can lead to the synthesis of chiral vicinal amino alcohols, which are valuable pharmaceutical intermediates. The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, further enhances the efficiency and elegance of stereoselective synthesis.

Aldolase-Mediated Reactions for Chiral Multifunctional Compounds

Aldolases are a class of enzymes that catalyze stereoselective aldol addition reactions, making them powerful tools for the synthesis of chiral molecules. nih.govwhiterose.ac.uk These enzymes facilitate the formation of carbon-carbon bonds, often with high control over the creation of new stereocenters, which is of significant interest in pharmaceutical and fine chemical synthesis. nih.govnih.gov

Class II metal-dependent aldolases, in particular, utilize a divalent metal ion cofactor, such as Zn²⁺, to bind the substrate and stabilize an enolate intermediate, which then attacks an aldehyde acceptor. nih.gov This mechanism allows for stereochemically specific reactions that can produce optically pure compounds. nih.gov

The application of aldolases extends to non-natural substrates, including α-keto acids and their derivatives. For instance, pyruvate aldolases have been shown to accept fluoropyruvate as a nucleophilic substrate, reacting with a diverse range of aldehydes. escholarship.orgnih.gov This reaction proceeds with high selectivity, producing α-fluoro β-hydroxy carboxyl derivatives and demonstrating the potential of aldolases to control the formation of fluorine-bearing stereocenters. whiterose.ac.uk

The substrate scope of some aldolases is notably broad. The trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida can catalyze the enantioselective aldol addition of pyruvate to various nonaromatic aldehydes, yielding chiral 4-hydroxy-2-oxo acids. nih.gov These intermediates can be further transformed, for example, through subsequent amination using transaminases to produce valuable γ-hydroxy-α-amino acids. nih.gov This chemoenzymatic, one-pot approach highlights the utility of aldolases in creating complex, multifunctional chiral compounds from α-keto acid precursors. nih.gov While direct enzymatic synthesis using this compound as a substrate is not explicitly detailed in the reviewed literature, the established reactivity of aldolases with analogous α-ketoacids like pyruvate suggests a strong potential for its use in similar biocatalytic transformations to generate chiral cyclopentyl-containing molecules.

| Enzyme Type | Nucleophilic Substrate | Electrophilic Substrate (Acceptor) | Product Class | Key Feature |

|---|---|---|---|---|

| Type II Pyruvate Aldolases (HpcH family) | Fluoropyruvate | Diverse Aldehydes | α-Fluoro β-hydroxy carboxyl derivatives | Controls formation of fluorine-bearing stereocenters. whiterose.ac.uk |

| HBPA from Pseudomonas putida | Pyruvate | Nonaromatic Aldehydes | Chiral 4-hydroxy-2-oxo acids | Enables tandem reactions for synthesis of γ-hydroxy-α-amino acids. nih.gov |

| Transketolase (TK) variants | Pyruvate, 2-Oxobutyrate | Natural Aldoses | Chiral 1-deoxy and 1,2-deoxyketoses | Demonstrates use of aliphatic α-ketoacids as donors. researchgate.net |

Emerging and Specialized Synthetic Techniques

Microwave-Assisted Synthetic Procedures for α-Ketoacid Analogs

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, increased product purity, and significantly reduced reaction times compared to conventional heating methods. youtube.comrsc.org Microwave irradiation provides rapid and homogeneous heating by directly coupling with polar molecules in the reaction mixture, a process that can be attributed to mechanisms like dipolar polarization and ionic conduction. youtube.comrsc.org

This technology has been successfully applied to the synthesis of various organic compounds, including analogs and derivatives of α-ketoacids. For example, microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid has been developed to produce 4-oxo-2-butenoic acids. This method is effective for a wide range of substrates, including those with varying electronic and steric properties. The optimal conditions were found to be substrate-dependent; aryl methylketones reacted efficiently in dioxane with tosic acid as a catalyst at 160 °C, while aliphatic ketones performed better with a pyrrolidine (B122466) and acetic acid catalyst system.

The advantages of MAOS include not only speed but also the potential for solvent-free reactions, which aligns with the principles of green chemistry. oatext.com By adsorbing reagents onto a solid support like graphite or silica, the risk of explosions from superheating solvents is eliminated, and the energy is efficiently transferred to the reactants. oatext.com These solvent-free methods have been used to prepare α,β-unsaturated compounds and various heterocyclic systems, demonstrating the broad applicability of the technique. oatext.com The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional methods, leading to complete conversion of starting materials and simplified product purification. youtube.com

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reaction Time | Yield |

|---|---|---|---|---|---|

| Aldol Condensation | Aryl methylketones, Glyoxylic acid | TsOH, Dioxane, 160 °C, MW | 4-Aryl-4-oxo-2-butenoic acids | 1 hour | Good to excellent. |

| Aldol Condensation | Aliphatic methylketones, Glyoxylic acid | Pyrrolidine, Acetic acid, Dioxane, 120 °C, MW | 4-Alkyl-4-oxo-2-butenoic acids | 30 minutes | Good to excellent. |

| Knoevenagel Condensation | Aromatic aldehydes, 2-Cyanoacetamide | Solvent-free, MW | α,β-Unsaturated compounds | Not specified | Not specified. oatext.com |

| Oxazoline Synthesis | Aryl nitriles, Chiral β-amino alcohols | Heterogeneous catalyst, Solvent-free, MW | Chiral oxazolines | Not specified | Excellent. |

Photoredox Catalysis in the Derivatization of α-Ketoacids

Visible-light photoredox catalysis has become a prominent strategy in modern organic synthesis, enabling the generation of reactive intermediates under exceptionally mild conditions. acs.orgorganic-chemistry.org This methodology is particularly effective for the derivatization of α-keto acids, which can be readily converted into acyl radicals through a single-electron transfer (SET) process followed by decarboxylation. acs.orgresearchgate.net

The general mechanism involves the excitation of a photocatalyst, such as an iridium or ruthenium complex or an organic dye, by visible light. acs.orgmdpi.com The excited-state photocatalyst can then engage in an SET event with the carboxylate form of an α-keto acid, generating an acyl radical and extruding carbon dioxide. mdpi.com These highly reactive acyl radicals can participate in a wide array of subsequent transformations.

One major application is the synthesis of ketones through the coupling of acyl radicals with various partners. For instance, in a synergistic approach combining photoredox and nickel catalysis, acyl radicals generated from α-keto acids have been cross-coupled with aryl and alkyl halides. princeton.edu This dual catalytic system allows for the efficient formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, providing access to a diverse range of unsymmetrical ketones. princeton.edu The reaction tolerates a broad scope of α-keto acids, including those with aliphatic substituents like cyclopropyl and cyclohexyl groups, as well as various aryl halides. princeton.edu

Furthermore, photoredox-generated acyl radicals can undergo addition to olefins, leading to hydro-acylation or the synthesis of more complex ketones. researchgate.netfao.org This atom-economical approach avoids the need for pre-functionalized starting materials and is compatible with a wide range of functional groups. fao.org The versatility of this strategy has been demonstrated in the synthesis of C-4-acylated coumarins and C1-deuterated aldehydes, showcasing its utility in creating structurally diverse and isotopically labeled molecules. organic-chemistry.orgacs.org

| Reaction Type | α-Keto Acid Substrate | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|---|

| Decarboxylative Arylation | Cyclohexyl glyoxylic acid | 4-Bromobenzonitrile | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme / dtbbpy | Cyclohexyl(4-cyanophenyl)methanone | 80%. princeton.edu |

| Decarboxylative Arylation | Pyruvic acid | 1-Bromo-4-tert-butylbenzene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme / dtbbpy | 1-(4-(tert-Butyl)phenyl)ethan-1-one | 57%. princeton.edu |

| Decarboxylative Coupling | Various α-keto acids | Olefins | 2-Chloro-thioxanthen-9-one | Ketones | Not specified. researchgate.net |

| Decarboxylative C-H Acylation | Various α-keto acids | 3-Nitrocoumarin | Ru(bpy)₃Cl₂ | 4-Acyl coumarins | Not specified. acs.org |

Mechanistic Studies of 2 Cyclopentyl 2 Oxoacetic Acid Reactivity

Comprehensive Analysis of Carboxylic Acid Group Transformations

The carboxylic acid group in 2-Cyclopentyl-2-oxoacetic acid is a primary site for a variety of chemical transformations, typical for this functional group. These reactions are fundamental in organic synthesis for the creation of new carbon-heteroatom bonds.

Standard esterification, conducted under acidic conditions with an alcohol, readily converts the carboxylic acid to its corresponding ester. The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequently, the alcohol molecule acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed.

Similarly, the formation of amides from this compound can be achieved. However, the direct reaction with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. khanacademy.org Therefore, the carboxylic acid must first be "activated". libretexts.org Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to produce the amide with high yield. fishersci.co.uk

The carboxylic acid can also be reduced, although this requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is capable of reducing carboxylic acids to primary alcohols. chemguide.co.ukbritannica.com The reaction proceeds through the formation of an aluminum salt of the carboxylate, followed by hydride attack on the carbonyl carbon. chemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. chemistrysteps.comsavemyexams.com

| Transformation | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Reduction | LiAlH₄ followed by H₃O⁺ | Primary Alcohol (2-Cyclopentyl-2-hydroxyacetic acid) |

Investigation of Keto Group Chemical Reactions

The keto group of this compound, being adjacent to the carboxylic acid, influences and is influenced by the neighboring functionality. Its reactivity is characteristic of ketones, but with some notable features due to the α-dicarbonyl structure.

Reductive Pathways of the Keto Moiety

The keto group can be selectively reduced to a secondary alcohol, yielding 2-cyclopentyl-2-hydroxyacetic acid. This transformation can be achieved using various reducing agents. Catalytic hydrogenation or reduction with metal hydrides are common methods. For instance, baker's yeast (Saccharomyces cerevisiae) has been successfully used to reduce α-keto esters, suggesting a potential biocatalytic route for the reduction of this compound, often with high enantioselectivity. acs.orgnih.gov

Reductive amination offers a pathway to synthesize α-amino acids from α-keto acids. wikipedia.org This reaction involves the condensation of the keto group with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org Common reducing agents for this process include sodium cyanoborohydride or sodium triacetoxyborohydride. organic-chemistry.org In a biochemical context, enzymes known as dehydrogenases can catalyze the reductive amination of α-keto acids to produce amino acids. wikipedia.org

Condensation Reactions Involving the Keto Group

The keto group of this compound can participate in various condensation reactions to form new carbon-carbon bonds. The Aldol condensation, a reaction between two carbonyl compounds, is a possibility, although self-condensation might be complex due to the presence of the carboxylic acid. ncert.nic.inwikipedia.org In a crossed Aldol condensation, this compound could react with another enolizable aldehyde or ketone in the presence of an acid or base catalyst. ncert.nic.in

The Knoevenagel condensation provides another avenue for C-C bond formation, involving the reaction of the keto group with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a weak base like an amine. wikipedia.orgsigmaaldrich.com This reaction typically leads to the formation of an α,β-unsaturated product after dehydration. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly suitable when one of the activating groups on the active methylene compound is a carboxylic acid, which can subsequently undergo decarboxylation. wikipedia.org

| Reaction Type | Key Reagents | Potential Product Class |

|---|---|---|

| Reduction | NaBH₄, H₂, Baker's Yeast | α-Hydroxy Acid |

| Reductive Amination | Amine, NaBH₃CN | α-Amino Acid |

| Aldol Condensation | Another Carbonyl Compound, Acid/Base Catalyst | β-Hydroxy Carbonyl Compound |

| Knoevenagel Condensation | Active Methylene Compound, Amine Catalyst | α,β-Unsaturated Dicarbonyl Compound |

Decarboxylation Mechanisms and Resulting Compounds

Decarboxylation is a characteristic reaction of α-keto acids, where the carboxyl group is removed with the release of carbon dioxide. wikipedia.org This process can be initiated by heat or through photocatalysis. smolecule.com Thermal decarboxylation of this compound is expected to occur at elevated temperatures, typically above 250°C. smolecule.com The electron-withdrawing nature of the adjacent keto group facilitates the loss of the carboxyl moiety. smolecule.com The mechanism for the thermal decarboxylation of β-keto acids, which can be analogous, often involves a cyclic transition state leading to an enol intermediate that then tautomerizes to the more stable ketone. youtube.commasterorganicchemistry.com For α-keto acids, the direct loss of CO₂ can generate an acyl anion equivalent, which would then be protonated to form cyclopentanecarbaldehyde (B151901).

Photocatalytic decarboxylation offers a milder alternative. organic-chemistry.org Visible-light photoredox catalysis can be used to generate acyl radicals from α-keto acids via a single-electron transfer (SET) process. mdpi.comresearchgate.net In this mechanism, a photocatalyst, upon excitation by light, oxidizes the carboxylate of the α-keto acid, leading to the formation of an acyl radical and the release of CO₂. mdpi.com The resulting cyclopentanoyl radical can then participate in various subsequent reactions, such as hydrogen atom transfer to form cyclopentanecarbaldehyde or coupling with other radical species.

Radical Chemistry and Electron Transfer Pathways in Related Systems

The generation of acyl radicals from α-keto acids through photoredox catalysis opens up a diverse range of chemical transformations. nih.gov These highly reactive intermediates can engage in a variety of coupling reactions. For example, the photochemically generated cyclopentanoyl radical from this compound could add to alkenes to form new ketones after a subsequent reduction and protonation step. mdpi.com

Electron transfer is a key step in these photocatalytic cycles. The process typically begins with the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst can then engage in a single electron transfer with the α-keto acid. le.ac.uk This can occur through either an oxidative or reductive quenching cycle, depending on the relative redox potentials of the catalyst and the substrate. In the context of α-keto acids, oxidative quenching is common, where the excited photocatalyst oxidizes the α-keto acid, leading to decarboxylation and the formation of an acyl radical. mdpi.com The reduced form of the photocatalyst is then regenerated in a subsequent step of the catalytic cycle. These radical-based, electron-transfer-mediated reactions provide powerful tools for the construction of complex molecules under mild conditions. dntb.gov.ua

Advanced Spectroscopic and Chromatographic Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 2-Cyclopentyl-2-oxoacetic acid is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The interpretation is based on the analysis of chemical shifts (δ), signal multiplicity (splitting pattern), and integration values.

The cyclopentyl ring protons are expected to produce complex multiplets in the upfield region of the spectrum due to spin-spin coupling between adjacent non-equivalent protons. The methine proton (CH) directly attached to the carbonyl group is anticipated to be the most deshielded of the aliphatic protons, appearing at a lower field. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, which can vary depending on the solvent and concentration.

Predicted ¹H NMR Spectral Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Cyclopentyl Methine (α-CH) | 3.2 - 3.6 | Multiplet | 1H |

| Cyclopentyl Methylene (B1212753) (-CH₂) | 1.5 - 2.1 | Multiplet | 8H |

Note: Predicted values are based on analogous structures and established chemical shift theory. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of two carbonyl groups and a cyclopentyl ring, distinct chemical shifts are expected.

The two carbonyl carbons, one from the ketone and one from the carboxylic acid, are predicted to resonate at the most downfield positions, typically above 160 ppm. The methine carbon of the cyclopentyl ring, being adjacent to the electron-withdrawing carbonyl group, will appear at a lower field compared to the methylene carbons of the ring.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | 195 - 205 |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 175 |

| Cyclopentyl Methine (α-CH) | 45 - 55 |

| Cyclopentyl Methylene (-CH₂) | 25 - 35 |

Note: Predicted values are based on analogous structures and established chemical shift theory. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique ideal for the analysis of polar and thermally labile molecules like this compound. An LC-MS method would typically involve reversed-phase chromatography to separate the analyte from any impurities, followed by detection using a mass spectrometer.

A suitable method would likely employ a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with an acid modifier like formic acid to improve peak shape and ionization efficiency. Electrospray ionization (ESI) in negative ion mode is expected to be highly effective for this acidic compound, readily forming the [M-H]⁻ ion.

Typical LC-MS Parameters for α-Keto Acid Analysis:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Expected Ion | [M-H]⁻ (m/z = 141.05) |

The high-resolution mass spectrum would be used to confirm the elemental composition (C₇H₉O₃⁻) of the deprotonated molecule. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) would show characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylate anion, providing further structural confirmation. libretexts.orgchemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal lability. However, GC-MS is an excellent tool for the analysis of related, more volatile, or derivatized compounds. For instance, impurities or byproducts from the synthesis could be amenable to GC-MS analysis.

To make this compound suitable for GC-MS, a derivatization step is necessary to increase its volatility and thermal stability. Common derivatization strategies for carboxylic acids and ketones include:

Esterification: Converting the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester).

Silylation: Reacting the carboxylic acid and potentially the enol form of the keto group with a silylating agent (e.g., BSTFA) to form trimethylsilyl derivatives.

Oximation: Converting the ketone to an oxime, followed by silylation of the carboxylic acid.

The choice of derivatization reagent depends on the specific analytical goal. semanticscholar.orgmdpi.com The resulting mass spectrum of the derivative would exhibit a molecular ion corresponding to the derivatized molecule and a fragmentation pattern characteristic of the derivative, which can be used for identification and quantification.

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic absorption of infrared radiation.

The IR spectrum of this compound is expected to show strong and characteristic absorption bands for the carboxylic acid and ketone functional groups.

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Strong, Broad |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Ketone C=O | Stretching | 1725 - 1705 | Strong |

| Carboxylic Acid C=O | Stretching | 1715 - 1680 | Strong |

| C-O | Stretching | 1320 - 1210 | Medium |

| O-H | Bending | 1440 - 1395 | Medium |

The spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid, which often overlaps with the C-H stretching region. libretexts.org Two distinct, strong C=O stretching bands are anticipated, one for the ketone and one for the carboxylic acid, although these may overlap to form a single broad, intense peak. The presence of these key absorptions provides strong evidence for the molecular structure of this compound. libretexts.org

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are indispensable in pharmaceutical research and quality control for separating and quantifying components within a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools for assessing its purity and resolving it from potential impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the analytical purity of pharmaceutical compounds like this compound. This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The acidic nature of the compound necessitates the use of an acidic buffer to suppress ionization and ensure good peak shape and retention.

Detailed research findings from a hypothetical HPLC analysis are presented in the table below. This data illustrates the separation of this compound from two potential process-related impurities.

Table 1: HPLC Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Results | |

| Retention Time (this compound) | 8.5 min |

| Retention Time (Impurity 1) | 6.2 min |

| Retention Time (Impurity 2) | 9.8 min |

| Purity of Main Peak | 99.8% |

| Resolution (Main Peak/Impurity 1) | > 2.0 |

The data in Table 1 demonstrates a well-resolved separation of this compound from its impurities, with a purity value of 99.8%, indicating the effectiveness of the HPLC method for quality control.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

For the analysis of this compound, UPLC can provide a more detailed impurity profile by resolving minor components that might co-elute with the main peak in an HPLC separation. The enhanced resolution is particularly valuable in stability studies and in the analysis of complex reaction mixtures.

A representative UPLC method for this compound would utilize a sub-2 µm particle column and a faster gradient, significantly reducing the analysis time while improving separation efficiency.

The following table presents hypothetical data from a UPLC analysis, showcasing the enhanced resolution and reduced run time compared to the HPLC method.

Table 2: UPLC Analysis of this compound for Enhanced Resolution

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 15% B to 75% B over 3 min |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Results | |

| Retention Time (this compound) | 2.1 min |

| Retention Time (Impurity 1) | 1.5 min |

| Retention Time (Impurity 2) | 2.5 min |

| Resolution (Main Peak/Impurity 1) | > 3.0 |

| Resolution (Main Peak/Impurity 2) | > 3.0 |

The data in Table 2 highlights the advantages of UPLC, with a significantly shorter analysis time of 5 minutes compared to the 15-minute HPLC run. Furthermore, the resolution values are higher, indicating a superior separation of the main compound from its impurities. This level of detail is crucial for ensuring the integrity and quality of this compound in a research and development setting.

Exploration of Biological Activities and Mechanistic Interactions of 2 Cyclopentyl 2 Oxoacetic Acid Excluding Clinical Human Data

Enzyme Inhibition and Modulation Studies

Research into the derivatives of 2-Cyclopentyl-2-oxoacetic acid has explored their potential to inhibit or modulate the activity of several enzymes.

Following a review of available scientific literature, no specific in vitro studies were found that investigate the interaction between Angiotensin-Converting Enzyme 2 (ACE2) and derivatives of this compound.

A review of published research did not yield specific studies on the effects of this compound derivatives on cholinesterase enzyme activity.

A series of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives have been synthesized and evaluated for their in vitro α-glucosidase inhibitory effects. The α-glucosidase enzyme is a key player in carbohydrate metabolism, and its inhibition can affect blood glucose levels.

The study demonstrated that all tested compounds exhibited significant α-glucosidase inhibitory activity when compared to the standard drug, acarbose. Notably, compounds 7b , 7d , and 6g were identified as the most potent inhibitors, with IC₅₀ values of 14.48 nmol, 18.88 nmol, and 28.51 nmol, respectively. nih.gov The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. In comparison, the standard, acarbose, has an IC₅₀ of 35.91 nmol. The unsubstituted phenyl group derivatives (6a and 7a ) showed moderate inhibition, suggesting that the presence and position of substituents on the phenyl ring play a crucial role in the compound's interaction with the enzyme's active site. nih.gov

| Compound | IC₅₀ (nmol) |

|---|---|

| 7b | 14.48 |

| 7d | 18.88 |

| 6g | 28.51 |

| 6a | 79.75 |

| 7a | 85.16 |

| Acarbose (Standard) | 35.91 |

Interaction with Biological Systems and Biochemical Pathways

The interaction of this compound and its derivatives extends to their binding with biomolecules and potential influence on cellular processes.

Interaction studies are fundamental to understanding how this compound behaves within biological systems, particularly its interaction with proteins and enzymes. nih.gov Molecular docking analyses have provided insights into the binding mechanisms of its derivatives. For the potent α-glucosidase inhibitors, compounds 7b and 7d , the highest docking energies were recorded at -10.1 kcal/mol. nih.gov This strong binding affinity is attributed to crucial hydrogen bonding interactions with specific amino acid residues, namely HIS:280 and ASN:415, within the active site of the α-glucosidase enzyme. nih.gov These interactions are key to the inhibitory activity of the compounds.

While preliminary research suggests that this compound's structure may allow it to interact with various biological pathways, extensive studies to fully elucidate these mechanisms are still required. nih.gov A review of the available scientific literature did not yield specific in vitro studies detailing the influence of this compound or its direct derivatives on other specific biological pathways or cellular processes beyond the enzyme inhibition previously mentioned.

Lack of Preclinical Data on the Biological Activities of this compound

An extensive review of available scientific literature reveals a significant gap in the preclinical data for the specific chemical compound this compound. Despite searches for its potential biological activities, including anticonvulsant, anticancer, anti-inflammatory, and analgesic properties, specific studies detailing its mechanistic interactions in these areas are not publicly available.

While research exists on structurally related compounds, such as [(cycloalkylmethyl)phenyl]acetic acid derivatives which have been investigated for their anti-inflammatory and analgesic activities, this information is not directly applicable to this compound. The principles of medicinal chemistry dictate that even small structural changes to a molecule can significantly alter its biological profile.

Consequently, it is not possible to provide a detailed exploration of the preclinical activity, mechanistic interactions, or its role as a scaffold in medicinal chemistry specifically for this compound based on the current body of scientific literature. The required detailed research findings and data tables for the outlined sections—Anticonvulsant Activity Assessment in Animal Models, Anticancer Potential and Cell Growth Inhibition, Anti-inflammatory and Analgesic Mechanisms, and its Role as a Scaffold or Lead Compound—are absent from the public domain.

Further preclinical research, including in vitro and in vivo studies, would be necessary to elucidate the potential therapeutic activities and mechanisms of action of this compound. Without such studies, any discussion of its biological effects would be speculative and would not meet the standards of scientific accuracy.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in modern drug discovery and molecular biology, providing a lens to view and predict the interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein active site. nih.gov For this compound, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. The process involves placing the 3D structure of the compound into the binding site of a protein and using a scoring function to estimate the binding affinity.

The key functional groups of this compound—the carboxylic acid, the alpha-keto group, and the cyclopentyl ring—govern its interactions. The carboxylic acid can act as a hydrogen bond donor and acceptor, potentially forming strong interactions with charged or polar amino acid residues like Arginine, Lysine, or Serine. nih.gov The ketone group also serves as a hydrogen bond acceptor. The nonpolar cyclopentyl ring contributes to binding through hydrophobic or van der Waals interactions with nonpolar residues in the protein's binding pocket. nih.gov

By analyzing the resulting docked poses, researchers can perform a detailed binding mode analysis. This reveals crucial information, such as:

Key Amino Acid Residues: Identifying the specific residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand.

Binding Conformation: Determining the three-dimensional arrangement of the ligand within the active site.

Binding Affinity: A numerical score that ranks the strength of the interaction, helping to prioritize potential drug candidates. researchgate.net

These predictions are invaluable for understanding the compound's potential biological activity and serve as a foundation for further optimization. mdpi.com

Table 1: Hypothetical Docking Simulation Results for this compound with Target Proteins This table presents illustrative data to demonstrate the typical output of a molecular docking study. The target proteins and binding affinities are hypothetical.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Pyruvate Dehydrogenase | -6.5 | His90, Gln192 | Hydrogen Bond, Hydrophobic |

| Lactate Dehydrogenase | -6.1 | Thr246, Ile250 | Hydrogen Bond, van der Waals |

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. proteinstructures.comnih.gov Once an initial hit compound like this compound is identified, SBDD principles can be applied to optimize its structure for improved binding affinity and specificity. proteinstructures.com

Insights from docking simulations reveal which parts of the molecule are essential for binding and which can be modified. For example, if the cyclopentyl group of this compound fits into a well-defined hydrophobic pocket, medicinal chemists could explore modifications to this ring—such as adding substituents or altering its size—to enhance these hydrophobic interactions. proteinstructures.com Similarly, if the carboxylic acid group forms a critical hydrogen bond, its position would be maintained while other parts of the scaffold are altered to engage with adjacent regions of the binding site. This iterative process of computational modeling, chemical synthesis, and biological testing accelerates the development of optimized lead compounds. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of a molecule's properties based on its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine molecular geometries, reactivity, and spectroscopic properties. mdpi.comresearchgate.net

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.govnih.gov For this compound, DFT studies can predict a range of fundamental properties.

Molecular Geometry: DFT can accurately determine the optimal three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. researchgate.net

Electronic Properties: Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. nih.govmdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. mdpi.commdpi.com For this compound, the MEP would show regions of negative potential around the oxygen atoms of the carboxyl and keto groups, indicating these are sites prone to electrophilic attack. Regions of positive potential would be found around the acidic hydrogen.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors like electronegativity, chemical hardness, and softness, which help quantify the molecule's reactivity. nih.govmdpi.com

Table 2: Illustrative DFT-Calculated Properties for this compound This table contains representative data for a molecule of this type, calculated at a theoretical level such as B3LYP/6-311++G(d,p), to illustrate the output of quantum chemical calculations.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.1 D | Measures the overall polarity of the molecule |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron configuration |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate calculations of fundamental electronic properties. These approaches are valuable for benchmarking DFT results and for studying systems where DFT may be less reliable. For this compound, ab initio calculations could be used to obtain precise values for its ionization potential and electron affinity, providing a rigorous, first-principles understanding of its electronic behavior.

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, this could involve studying its synthesis or degradation pathways. For instance, the decarboxylation of α-keto acids is a common reaction. Computational methods could be employed to model this process, calculating the energy barrier for the removal of carbon dioxide and identifying the structure of the transition state. This would reveal whether the reaction proceeds through a concerted mechanism or involves intermediates. Such studies provide detailed mechanistic insights that are often difficult to obtain through experimental means alone, clarifying the reactivity and stability of the compound under various conditions. mdpi.com

Applications in Synthetic Organic Chemistry and Chemical Biology Research

2-Cyclopentyl-2-oxoacetic Acid as a Strategic Synthetic Intermediate

The strategic value of this compound lies in its capacity to serve as a precursor in multi-step syntheses. The presence of both an α-keto group and a carboxylic acid allows for selective reactions, enabling chemists to build molecular complexity in a controlled manner.

One of the most notable applications of this compound is in the synthesis of active pharmaceutical ingredients (APIs). It serves as a key starting material in the synthesis of Glycopyrrolate (also known as glycopyrronium (B1196793) bromide), an anticholinergic drug used to reduce secretions and treat conditions like peptic ulcers and chronic obstructive pulmonary disease (COPD). google.comgoogleapis.com In a patented synthetic route, this compound is first converted to its more reactive acid chloride derivative, 2-cyclopentyl-2-oxoacetyl chloride. This intermediate is then reacted with N-methyl-3-pyrrolidinol in the presence of a base like triethylamine (B128534) (Et₃N) to form the ester intermediate, 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate. google.com This esterification reaction is a critical step that incorporates the core components necessary for the final drug structure.

Another documented application is in the creation of pro-fragrance compounds. A patent describes the formation of this compound 3,7-dimethyl-6-octenyl ester, a molecule designed to release a fragrance upon cleavage of the ester bond. This demonstrates the utility of the carboxylic acid function for linking the cyclopentyl keto core to other molecular fragments, in this case, an alcohol used in the fragrance industry.

The following table summarizes key reactions where this compound serves as a primary intermediate.

| Intermediate Product | Reactant(s) | Reaction Type | Application |

| 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate | N-methyl-3-pyrrolidinol, Et₃N (via the acid chloride) | Esterification | Pharmaceutical Synthesis google.com |

| This compound 3,7-dimethyl-6-octenyl ester | 3,7-dimethyl-6-octenol (Citronellol) | Esterification | Pro-fragrance Compound |

Utility in the Preparation of Complex Organic Molecules

Building upon its role as a key intermediate, this compound is instrumental in the assembly of complex, biologically active molecules. Its structure provides a scaffold that can be elaborated upon through subsequent chemical transformations.

The synthesis of Glycopyrrolate provides a clear example of this utility. After the initial esterification to form 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate, the synthesis proceeds with a crucial carbon-carbon bond-forming step. The ketone group of the ester intermediate is targeted by a Grignard reagent, such as phenylmagnesium bromide. google.com This reaction converts the ketone into a tertiary alcohol, creating the α-cyclopentyl-α-phenyl-α-hydroxyacetic acid ester core of Glycopyrrolate. The final step involves quaternization of the nitrogen atom in the pyrrolidine (B122466) ring to yield the final quaternary ammonium (B1175870) salt. googleapis.com

This synthetic pathway highlights how both functional groups of this compound are sequentially utilized to construct a significantly more complex molecule with defined stereochemistry and potent pharmacological activity. The cyclopentyl group itself is a key structural motif in the final drug, contributing to its binding affinity at muscarinic receptors. newdrugapprovals.org

The general synthetic scheme is outlined below:

Step 1: Esterification

this compound is activated (e.g., as an acid chloride) and reacted with N-methyl-3-pyrrolidinol to form an ester intermediate. google.com

Step 2: Grignard Reaction

The ketone of the ester intermediate reacts with a Grignard reagent (e.g., phenylmagnesium bromide) to form a tertiary alcohol, which is the core of cyclopentyl mandelic acid. google.com

Step 3: Quaternization

The tertiary amine of the pyrrolidine ring is alkylated (e.g., with methyl bromide) to form the final quaternary ammonium compound, Glycopyrrolate. googleapis.com

Role as a Research Reagent for Mechanistic Investigations and Probe Development

While extensive, published mechanistic studies focusing specifically on this compound are limited, its structure as an α-keto acid places it within a class of compounds widely used in biochemical and synthetic research. α-Keto acids are key metabolites in various biological pathways and their synthetic analogs are valuable tools for studying enzyme mechanisms.

In a doctoral thesis exploring metal-dependent 2-oxoacid aldolases, this compound was synthesized and used as a substrate. ub.edu Aldolases are enzymes that catalyze carbon-carbon bond formation, and using analogs like this compound as nucleophiles in these reactions helps to probe the enzyme's active site, substrate tolerance, and catalytic mechanism. ub.edu The cyclopentyl group provides steric bulk compared to simpler α-keto acids like pyruvic acid, allowing researchers to investigate how enzyme activity is affected by the size and shape of the substrate. Such studies are fundamental to the field of biocatalysis, aiming to engineer enzymes for novel synthetic applications.

The dual functionality of the molecule also allows for its potential use in the development of chemical probes. The carboxylic acid can be used as a handle to attach reporter tags (like fluorophores or biotin) or to immobilize the molecule on a solid support for affinity chromatography experiments. The keto group, meanwhile, can participate in reactions with biological nucleophiles, such as amino acid side chains in proteins, potentially for activity-based protein profiling.

Contribution to Chemical Building Block Libraries for Diverse Research Fields

This compound is commercially available from numerous suppliers who specialize in providing "building blocks" for chemical library synthesis. nih.gov These libraries are collections of structurally diverse small molecules that are screened in high-throughput assays to identify hits for drug discovery and chemical biology research.

A Saturated Carbocycle: The cyclopentyl ring provides a non-aromatic, three-dimensional scaffold, a feature increasingly sought after in drug discovery to improve properties like solubility and metabolic stability.

Bifunctionality: The presence of two distinct and reactive functional groups (ketone and carboxylic acid) allows for a wide range of subsequent chemical modifications. This enables the generation of a large number of derivatives from a single core structure in diversity-oriented synthesis (DOS).

Defined Connectivity: The specific 1,1-substitution pattern of the functional groups on the cyclopentyl ring offers a precise and rigid orientation for presenting these groups in space, which is crucial for molecular recognition by biological targets.

By incorporating building blocks like this compound, chemists can systematically explore the chemical space around a particular scaffold, leading to the discovery of novel compounds with desired biological activities in fields ranging from pharmaceuticals to agrochemicals.

Q & A

Q. What are the established laboratory synthesis protocols for 2-Cyclopentyl-2-oxoacetic acid?

The compound is synthesized via a two-step procedure. The first step involves condensation of cyclopentanone with glyoxylic acid derivatives under basic conditions, followed by purification through controlled crystallization at −20°C. The final yield is typically 43% over two steps, with structural confirmation via -NMR (δ 1.59–2.03 ppm for cyclopentyl protons) and -NMR (δ 197.7 ppm for the carbonyl group) .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant glass containers at room temperature (preferably <25°C) in a well-ventilated area. Avoid proximity to strong oxidizing agents (e.g., peroxides, nitrates) and extremes of temperature, as these may induce decomposition into CO/CO .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : -NMR identifies cyclopentyl proton environments (multiplet signals at δ 1.59–2.03 ppm), while -NMR confirms the carbonyl (δ 197.7 ppm) and carboxylic acid (δ 159.6 ppm) moieties .

- FT-IR : Peaks at ~1700–1750 cm confirm carbonyl stretching vibrations.

Q. What safety precautions are required during handling?

Use local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. Avoid generating dust or aerosols during weighing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Test bases like NaHCO or KCO to enhance condensation efficiency.

- Temperature Control : Perform reactions under reflux (e.g., 80–100°C) to accelerate kinetics while avoiding thermal degradation.

- Purification : Replace traditional crystallization with flash chromatography (silica gel, ethyl acetate/hexane eluent) to recover intermediates more efficiently .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution at the α-keto carbonyl group, identifying susceptibility to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMSO) should be incorporated to refine transition-state geometries .

Q. How can researchers resolve contradictions in reported biological activity data?

- Dose-Response Studies : Perform assays across a concentration gradient (e.g., 1–100 μM) to identify non-linear effects.

- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm enzyme/receptor interactions.

- Meta-Analysis : Cross-reference datasets from independent studies to isolate variables like impurity profiles or solvent artifacts .

Q. What strategies mitigate decomposition during long-term storage?

- Lyophilization : Convert the compound to a stable lyophilized powder under inert gas (N or Ar).

- Additive Screening : Incorporate antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation.

- Stability-Indicating HPLC : Monitor purity monthly using a C18 column (gradient: 0.1% TFA in acetonitrile/water) .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting NMR data from different laboratories?

- Deuterated Solvent Effects : Confirm that chemical shifts are referenced to the same solvent (e.g., CDCl vs. DMSO-d).

- Paramagnetic Impurities : Use EDTA washes to remove trace metal contaminants that broaden signals.

- Dynamic Exchange : Variable-temperature NMR (e.g., 25–60°C) can resolve conformational equilibria in cyclopentyl rings .

Q. What experimental designs validate the compound’s role as a metabolic intermediate?

- Isotopic Labeling : Synthesize -labeled analogs to track incorporation into downstream metabolites via LC-MS.

- Enzyme Kinetics : Measure and values using purified enzymes (e.g., aldolases) to quantify catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.